molecular formula C8H9F2IN2O2 B2614837 4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid CAS No. 1946813-65-5

4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid

Cat. No.: B2614837
CAS No.: 1946813-65-5
M. Wt: 330.073
InChI Key: PBIULAYIXHXRON-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10F2IN2O2. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating reagents.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is attached through esterification or amidation reactions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoromethylpyrazole oxides.

    Reduction: Formation of difluoromethylpyrazole derivatives with reduced iodine content.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
  • 4-[5-(Difluoromethyl)-4-chloropyrazol-1-yl]butanoic acid
  • 4-[5-(Difluoromethyl)-4-bromopyrazol-1-yl]butanoic acid

Uniqueness

4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is unique due to the presence of both difluoromethyl and iodine substituents on the pyrazole ring, which impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c9-8(10)7-5(11)4-12-13(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIULAYIXHXRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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